molecular formula C5H9N3O4 B1673604 alpha-Keto-gamma-guanidinooxybutyrate CAS No. 17774-31-1

alpha-Keto-gamma-guanidinooxybutyrate

Cat. No.: B1673604
CAS No.: 17774-31-1
M. Wt: 175.14 g/mol
InChI Key: BGGQEGFCBYFXNC-UHFFFAOYSA-N
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Description

Alpha-Keto-gamma-guanidinooxybutyrate, also known as Ketocanavanine, is a chemical compound with the molecular formula C5H9N3O4. It is an essential metabolite in virtually all organisms and participates in a variety of biological processes .


Synthesis Analysis

The synthesis of this compound involves several enzymatic systems and metabolic networks. Key enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases contribute directly to its formation .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H9N3O4.


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, Gamma-aminobutyrate (GABA) transaminase catalyzes the formation of succinic semialdehyde (SSA) from GABA, a reaction that promotes the formation of this compound .


Physical and Chemical Properties Analysis

This compound is a weak acid containing five atoms of carbon, two carboxylic acid groups, and a ketone moiety .

Scientific Research Applications

Biotechnological Production

Alpha-ketobutyrate, a related compound to alpha-Keto-gamma-guanidinooxybutyrate, has significant applications in biotechnology. It is used in medicine and as a food additive. The production of alpha-ketobutyrate through fermentation using genetically engineered Escherichia coli strains shows promise for large-scale production. This approach offers an environmentally friendly and efficient alternative to chemical synthesis, suggesting potential for widespread industrial applications (Zhang et al., 2016).

Metabolic Research

Studies on ketone bodies, like beta-hydroxybutyrate, closely related to this compound, provide insights into human metabolism, particularly during states like starvation or ketosis. These ketone bodies are critical for brain energy supply during fasting and may have therapeutic potential in various ischemic and stress conditions (Cahill, 2006).

Applications in Synthesis

Alpha-hydroxy ketones, structurally similar to this compound, are important in pharmaceutical manufacturing. They are found in antidepressants and inhibitors for various conditions, including Alzheimer's. Biocatalytic strategies for their synthesis are crucial for efficient and selective production, which is essential in pharmaceutical development (Hoyos et al., 2010).

Therapeutic Research

Alpha-ketoglutarate, another related compound, plays a key role inthe Krebs cycle and has several clinical applications. It acts as a nitrogen scavenger, stimulates protein synthesis, and inhibits protein degradation in muscles. It is also important for gastrointestinal tract cells. Alpha-ketoglutarate's role in decreasing protein catabolism and enhancing bone tissue formation suggests its potential in various therapeutic applications, including muscle and bone health (Wu et al., 2016).

Nutritional and Exercise Physiology

Supplementation with related compounds like beta-hydroxy-beta-methylbutyrate (HMB) and alpha-ketoisocaproic acid (KIC) has been found to reduce signs and symptoms of exercise-induced muscle damage. This suggests potential applications of this compound in sports nutrition and recovery after intense physical activity (van Someren et al., 2005).

Enzyme Inhibition

This compound, due to its structural properties, might be explored in the context of enzyme inhibition. The study of similar compounds, like alpha-ketoamide inhibitors of serine proteases, highlights the potential of alpha-keto acids in developing inhibitors for enzymes involved in various physiological processes and diseases (Stoermer et al., 2009).

Biochemical and Medical Research

Further exploration of alpha-keto acids in biochemical and medical research can provide insights into their roles in human physiology and potential therapeutic applications. For example, studies on branched-chain amino acid metabolism disorders, which involve compounds structurally similar to this compound, can help understand metabolic diseases like Maple Syrup Urine Disease. These insights contribute to developing dietary and pharmacological interventions for such conditions (Chuang et al., 2006).

Future Directions

The generation of alpha-Keto-gamma-guanidinooxybutyrate in a sustainable and environmentally-neutral manner is a major ongoing research endeavor. Microbial systems and their components, acting via the metabolic networks and the resident enzymes, are well poised to provide effective biotechnological tools that can supply renewable this compound globally .

Properties

IUPAC Name

4-(diaminomethylideneamino)oxy-2-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O4/c6-5(7)8-12-2-1-3(9)4(10)11/h1-2H2,(H,10,11)(H4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGQEGFCBYFXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON=C(N)N)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938986
Record name 4-(Carbamimidamidooxy)-2-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17774-31-1
Record name Ketocanavanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017774311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Carbamimidamidooxy)-2-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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